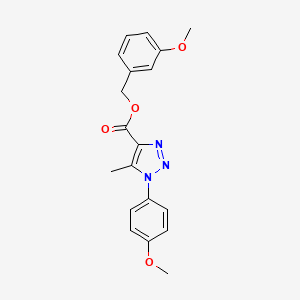
6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, and understanding the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Mécanisme D'action
The mechanism of action of 6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. The compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is its potent antitumor activity. This makes it a valuable compound for investigating the potential of new cancer therapies. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. One area of interest is in the development of new cancer therapies that incorporate the compound. Another area of interest is in the investigation of the compound's potential as a treatment for inflammation and neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of 6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 6-bromo-2-aminobenzophenone with thiourea in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound with high efficiency.
Applications De Recherche Scientifique
6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties. The compound has been used in various preclinical studies to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-4-2-3-10(8-11)18-14(19)12-7-9(16)5-6-13(12)17-15(18)21/h2-8H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOUBRLJOZCWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


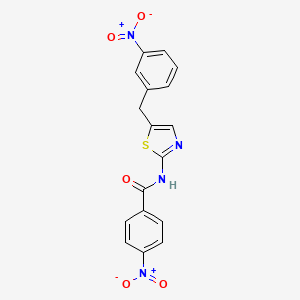
![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)
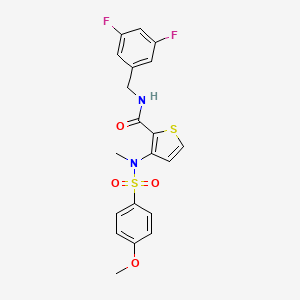

![ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate](/img/structure/B2934192.png)
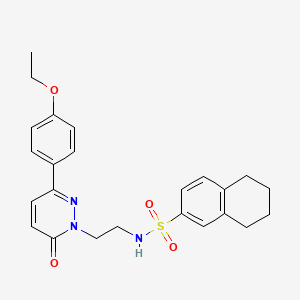
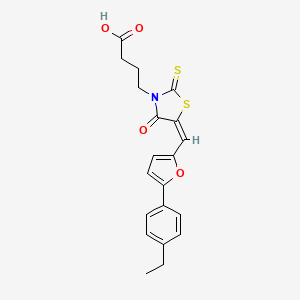

![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)
